N-[2-(dimethylamino)-2-[4-(2-methylpropyl)phenyl]ethyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide
Description
N-[2-(dimethylamino)-2-[4-(2-methylpropyl)phenyl]ethyl]-7-oxa-1-azaspiro[35]nonane-1-carboxamide is a complex organic compound with a unique structure that includes a spirocyclic framework
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(2-methylpropyl)phenyl]ethyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O2/c1-17(2)15-18-5-7-19(8-6-18)20(24(3)4)16-23-21(26)25-12-9-22(25)10-13-27-14-11-22/h5-8,17,20H,9-16H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCQPZBRFMGQIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(CNC(=O)N2CCC23CCOCC3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-[4-(2-methylpropyl)phenyl]ethyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions.
Attachment of the phenyl and isobutyl groups: These groups are introduced through Friedel-Crafts alkylation or similar reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-[4-(2-methylpropyl)phenyl]ethyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
N-[2-(dimethylamino)-2-[4-(2-methylpropyl)phenyl]ethyl]-7-oxa-1-azaspiro[3
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes.
Medicine: It has potential as a therapeutic agent due to its unique structure and properties.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-[4-(2-methylpropyl)phenyl]ethyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Granisetron: A compound with a similar spirocyclic structure used as an antiemetic.
Ondansetron: Another antiemetic with a related structure.
Other spirocyclic amines: Compounds with similar core structures but different functional groups.
Uniqueness
N-[2-(dimethylamino)-2-[4-(2-methylpropyl)phenyl]ethyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide is unique due to its specific combination of functional groups and spirocyclic framework, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
